1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid
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Overview
Description
1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid is a synthetic organic compound characterized by the presence of a trifluoroacetyl group and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid can be synthesized through a multi-step process involving the reaction of azetidine derivatives with trifluoroacetic anhydride. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Trifluoroacetic anhydride: Shares the trifluoroacetyl group but differs in structure and reactivity.
Trifluoroacetyl chloride: Another compound with a trifluoroacetyl group, used in different chemical reactions.
Uniqueness: 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid is unique due to the combination of the trifluoroacetyl group and the azetidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-1-3(2-10)4(11)12/h3H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPNGUOKMPVJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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